2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic Acid
Overview
Description
Fmoc-L-3-Nitrophenylalanine: is a derivative of phenylalanine, an amino acid, where the phenyl group is substituted with a nitro group at the third position. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is of significant interest in the field of peptide chemistry due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-3-Nitrophenylalanine typically involves the protection of the amino group of L-3-nitrophenylalanine with the Fmoc group. This can be achieved by reacting L-3-nitrophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting the nitro group.
Industrial Production Methods: Industrial production of Fmoc-L-3-Nitrophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-3-Nitrophenylalanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Reduction: The major product is Fmoc-L-3-aminophenylalanine.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry: Fmoc-L-3-Nitrophenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins. Its unique properties allow for the selective protection and deprotection of the amino group, facilitating the synthesis of complex peptides .
Biology: In biological research, Fmoc-L-3-Nitrophenylalanine is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides to investigate the effects of nitro-substituted phenylalanine on protein structure and function.
Medicine: The compound has potential applications in drug discovery and development. It can be used to design peptide-based drugs with improved stability and bioactivity. Additionally, it serves as a precursor for the synthesis of bioactive peptides with therapeutic potential.
Industry: Fmoc-L-3-Nitrophenylalanine is used in the production of peptide-based materials and hydrogels. These materials have applications in drug delivery, tissue engineering, and as scaffolds for cell culture .
Mechanism of Action
The mechanism of action of Fmoc-L-3-Nitrophenylalanine involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. Upon deprotection, the amino group can participate in peptide bond formation. The nitro group can influence the electronic properties of the phenylalanine residue, affecting the overall structure and function of the peptide .
Comparison with Similar Compounds
Fmoc-L-Phenylalanine: Lacks the nitro group, making it less reactive in certain chemical reactions.
Fmoc-L-2-Nitrophenylalanine: The nitro group is at the second position, which can lead to different electronic and steric effects.
Fmoc-L-4-Nitrophenylalanine: The nitro group is at the fourth position, affecting its reactivity and interactions differently.
Uniqueness: Fmoc-L-3-Nitrophenylalanine is unique due to the position of the nitro group, which can significantly influence the electronic properties and reactivity of the compound. This makes it a valuable tool in peptide synthesis and research, offering distinct advantages over other nitro-substituted phenylalanine derivatives .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIZJKKIJYRJIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426010, DTXSID301195980 | |
Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitrophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301195980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266999-23-9, 206060-42-6 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitrophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=266999-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitrophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301195980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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